molecular formula C7H5ClF3NO3S B14841490 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Katalognummer: B14841490
Molekulargewicht: 275.63 g/mol
InChI-Schlüssel: UKJNBNLTXVITDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and coupled products with extended carbon chains or aromatic systems .

Wirkmechanismus

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonyl chloride group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, trifluoromethyl group, and sulfonyl chloride group allows for a wide range of chemical transformations and applications that are not possible with simpler pyridine derivatives .

Eigenschaften

Molekularformel

C7H5ClF3NO3S

Molekulargewicht

275.63 g/mol

IUPAC-Name

6-methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-5-2-4(7(9,10)11)3-6(12-5)16(8,13)14/h2-3H,1H3

InChI-Schlüssel

UKJNBNLTXVITDW-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.